Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate structure elucidation
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of methyl 1-(pyridin-4-yl)cyclopropanecarboxylate, a key heterocyclic building block in modern drug discovery. Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of procedures. It details the underlying scientific rationale for employing an orthogonal suite of analytical techniques, including mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. By integrating predictive analysis with established protocols, this guide serves as a robust framework for confirming the molecular structure of novel small molecules, ensuring the highest degree of scientific integrity and confidence in downstream applications.
Introduction and Strategic Overview
The synthesis of novel molecular entities is the cornerstone of pharmaceutical development. However, the synthesis of a target molecule is only validated upon its complete and unequivocal structural characterization. Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) represents a class of compounds—rigid scaffolds containing both aromatic and strained aliphatic moieties—that are of high interest in medicinal chemistry.[1] Its correct structural assignment is critical for understanding structure-activity relationships (SAR) and ensuring the reliability of biological data.
This guide champions an orthogonal analytical approach , a self-validating system where each technique provides an independent layer of evidence.[2] By correlating data from multiple sources, we can eliminate ambiguity and build an unassailable structural proof. The workflow is designed to be logical and efficient, starting with confirmation of mass and formula, proceeding to functional group identification, and culminating in the precise mapping of atomic connectivity.
Visualized Analytical Workflow
The following diagram outlines the strategic workflow for the structure elucidation process.
Caption: Figure 1. A logical workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Identity
Expertise & Rationale: Mass spectrometry (MS) is the foundational experiment.[3] Its primary purpose is to confirm the molecular weight of the synthesized compound and, through high-resolution analysis, its elemental composition. This initial step validates that the reaction produced a product of the expected mass, ruling out simple failures or the formation of grossly different products.
An initial analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is typically the method of choice for non-volatile small molecules.[4]
Expected Data & Interpretation: For methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (C₁₀H₁₁NO₂), we anticipate the following results:
| Ion | Expected m/z (Monoisotopic) | Analysis Type | Information Gained |
| [M+H]⁺ | 178.0863 | High-Resolution MS | Confirms molecular formula via accurate mass measurement. |
| [M]⁺• | 177.0790 | Low-Resolution MS | Confirms nominal molecular weight. |
| Key Fragments | MS/MS | Provides structural clues based on the stability of resulting fragments.[5][6] | |
| [M-•OCH₃]⁺ | 146.0549 | MS/MS | Corresponds to the loss of the methoxy radical from the ester, a common fragmentation pathway.[7] |
| [M-•COOCH₃]⁺ | 118.0651 | MS/MS | Corresponds to the loss of the entire carbomethoxy group, yielding the pyridinylcyclopropane cation. |
| [C₅H₄N]⁺ | 78.0344 | MS/MS | Indicates cleavage to form the stable pyridinyl cation. |
The observation of the molecular ion at the correct accurate mass provides high confidence in the elemental composition. The fragmentation pattern further supports the proposed structure by showing logical losses of the ester functional group components.[8]
Protocol: High-Resolution LC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL.
-
Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode connected to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform data-dependent MS/MS analysis on the most intense precursor ion to obtain fragmentation data.[3]
-
Data Analysis: Extract the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass calculated for C₁₀H₁₁NO₂H⁺. Analyze the MS/MS spectrum to identify fragments consistent with the proposed structure.
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and powerful technique for identifying the presence of key functional groups, which must be consistent with the proposed structure.[9] For our target molecule, IR spectroscopy should confirm the presence of the ester, the aromatic pyridine ring, and the cyclopropane ring.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~1730 | C=O Stretch (strong) | Ester | The high frequency is characteristic of an ester carbonyl. |
| ~1250-1100 | C-O Stretch (strong) | Ester | Confirms the C-O single bond components of the ester group. |
| ~1600, ~1500 | C=C & C=N Stretches | Pyridine Ring | These absorptions are characteristic of aromatic and heteroaromatic ring systems.[10] |
| ~3050 | C-H Stretch | Pyridine & Cyclopropane | The C-H stretching vibrations for sp² (aromatic) and strained sp³ (cyclopropyl) C-H bonds occur above 3000 cm⁻¹.[11] |
| ~2950 | C-H Stretch | Methyl Group | The C-H stretching for the sp³ hybridized methyl group occurs just below 3000 cm⁻¹. |
The presence of a strong band around 1730 cm⁻¹ is a crucial piece of evidence for the ester functionality, while the bands above 3000 cm⁻¹ are indicative of the unsaturated and strained ring systems.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Protocol: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[15]
-
Standard Experiments: Acquire the following spectra:
-
Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹H NMR: Proton Environments
Predicted Spectrum & Interpretation: The ¹H NMR spectrum provides a count of unique proton environments and their neighbor relationships through signal splitting.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | d (doublet) | 2H | H-2, H-6 | Protons alpha to the nitrogen in the electron-deficient pyridine ring are highly deshielded. |
| ~7.3 | d (doublet) | 2H | H-3, H-5 | Protons beta to the nitrogen are more shielded than the alpha protons. |
| ~3.7 | s (singlet) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. It is a singlet as there are no adjacent protons. |
| ~1.8 | m (multiplet) | 2H | -CH₂- (a) | Cyclopropyl protons are diastereotopic and couple to each other (geminal) and the other CH₂ protons. |
| ~1.6 | m (multiplet) | 2H | -CH₂- (b) | The complex multiplet pattern arises from geminal and vicinal coupling within the rigid ring system. |
¹³C NMR: The Carbon Skeleton
Predicted Spectrum & Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is used alongside to confirm the type of each carbon (C, CH, CH₂, CH₃).
| Predicted Shift (ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~173 | None | C=O | Ester carbonyl carbons are significantly deshielded. |
| ~150 | Positive (CH) | C-2, C-6 | Pyridine carbons alpha to nitrogen. |
| ~148 | None | C-4 | The ipso-carbon of the pyridine ring, attached to the cyclopropane ring. A quaternary carbon. |
| ~121 | Positive (CH) | C-3, C-5 | Pyridine carbons beta to nitrogen. |
| ~52 | Positive (CH₃) | -OCH₃ | Typical shift for a methyl ester carbon. |
| ~30 | None | C-1' | The quaternary carbon of the cyclopropane ring. |
| ~18 | Negative (CH₂) | C-2', C-3' | The methylene carbons of the strained cyclopropane ring are highly shielded. |
2D NMR: Connecting the Pieces
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[17][18]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19]
-
Expected Correlation: A strong cross-peak between the proton signals at ~8.6 ppm (H-2/6) and ~7.3 ppm (H-3/5), confirming the connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to (one-bond correlation).[20]
-
Expected Correlations:
-
¹H at ~8.6 ppm ↔ ¹³C at ~150 ppm (C-2/6)
-
¹H at ~7.3 ppm ↔ ¹³C at ~121 ppm (C-3/5)
-
¹H at ~3.7 ppm ↔ ¹³C at ~52 ppm (-OCH₃)
-
¹H at ~1.6-1.8 ppm ↔ ¹³C at ~18 ppm (Cyclopropyl -CH₂-)
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals correlations between protons and carbons over 2-3 bonds. It connects the distinct fragments (pyridine, cyclopropane, ester) into a single molecule.
Visualized HMBC Connectivity
The following diagram illustrates the key long-range correlations that definitively establish the molecular structure.
Caption: Figure 2. Key HMBC correlations linking the pyridine, cyclopropane, and methyl ester fragments.
-
Crucial Correlations:
-
Pyridine Protons (H-3/5) to Quaternary Cyclopropane Carbon (C-1'): This 3-bond correlation is definitive proof that the pyridine ring is attached to the C-1 position of the cyclopropane ring.
-
Cyclopropane Protons (-CH₂-) to Pyridine Carbons (C-3/5 and C-4): These 2- and 3-bond correlations confirm the connection from the other direction.
-
Cyclopropane Protons (-CH₂-) to Carbonyl Carbon (C=O): This 2-bond correlation proves the ester group is attached to the cyclopropane ring.
-
Methyl Protons (-OCH₃) to Carbonyl Carbon (C=O): This 2-bond correlation confirms the methyl ester functionality.
-
X-Ray Crystallography: The Gold Standard
For absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the unparalleled gold standard.[21] If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only connectivity but also bond lengths and angles.[22][23]
Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a solvent from a concentrated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[21]
-
Data Collection: Place the crystal in a stream of cold nitrogen and collect X-ray diffraction data as the crystal is rotated.[21]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion: A Synthesis of Evidence
The structure of methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is confirmed through a rigorous and orthogonal analytical workflow. Mass spectrometry validates the molecular formula C₁₀H₁₁NO₂. Infrared spectroscopy confirms the presence of the required ester, pyridine, and cyclopropane functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, with key HMBC correlations definitively linking the three core structural fragments. Each piece of data corroborates the others, leading to a confident and complete structure elucidation essential for advancing drug development and chemical research.
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